molecular formula C24H31N3O5 B12383444 benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate

benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B12383444
M. Wt: 441.5 g/mol
InChI Key: OYFTZDRWXGWCFB-NFBCFJMWSA-N
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Description

Benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a benzylamine derivative with a spirocyclic lactam, followed by acylation and subsequent cyclization reactions . The reaction conditions often require the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to alterations in biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H31N3O5

Molecular Weight

441.5 g/mol

IUPAC Name

benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C24H31N3O5/c28-14-19(12-18-8-11-25-21(18)29)26-22(30)20-13-24(9-4-5-10-24)16-27(20)23(31)32-15-17-6-2-1-3-7-17/h1-3,6-7,14,18-20H,4-5,8-13,15-16H2,(H,25,29)(H,26,30)/t18-,19-,20?/m0/s1

InChI Key

OYFTZDRWXGWCFB-NFBCFJMWSA-N

Isomeric SMILES

C1CCC2(C1)CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](C[C@@H]4CCNC4=O)C=O

Canonical SMILES

C1CCC2(C1)CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)NC(CC4CCNC4=O)C=O

Origin of Product

United States

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